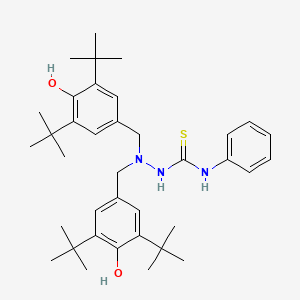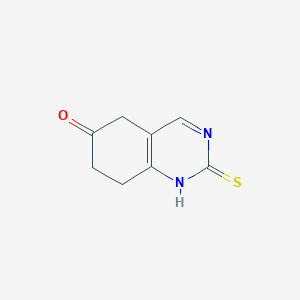![molecular formula C12H13FO3 B12455935 2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B12455935.png)
2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid is an organic compound with the molecular formula C12H13FO3. This compound is characterized by a cyclopropane ring attached to a phenyl group substituted with a fluoroethoxy group. It is used primarily in research and development settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of diazomethane with an appropriate alkene, resulting in the formation of a cyclopropane ring.
Introduction of the Fluoroethoxy Group: The fluoroethoxy group can be introduced via a nucleophilic substitution reaction, where a suitable fluoroethoxy halide reacts with a phenol derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis, such as batch processing and continuous flow chemistry, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . The cyclopropane ring can introduce strain into the molecule, making it more reactive towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoro-phenyl)-cyclopropanecarboxylic acid
- 1-(2-Fluorophenyl)cyclopropanecarboxylic acid
- 1-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid
Uniqueness
2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C12H13FO3 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
2-[3-(2-fluoroethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO3/c13-4-5-16-9-3-1-2-8(6-9)10-7-11(10)12(14)15/h1-3,6,10-11H,4-5,7H2,(H,14,15) |
InChI Key |
PDFMBNYAZYMXKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalen-1-amine](/img/structure/B12455864.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B12455869.png)
![1-(4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12455889.png)
![Dimethyl 2-{[(2-methyl-3,5-dinitrophenyl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B12455893.png)

![N-[(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B12455901.png)
![3-({[2-(butan-2-yl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12455907.png)
![N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B12455915.png)
![N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide](/img/structure/B12455925.png)
![Dimethyl 5-{[(4-ethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B12455934.png)
![[5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride](/img/structure/B12455936.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12455939.png)
![N-[4-(benzyloxy)phenyl]-N'-(2-ethylhexyl)butanediamide](/img/structure/B12455940.png)

